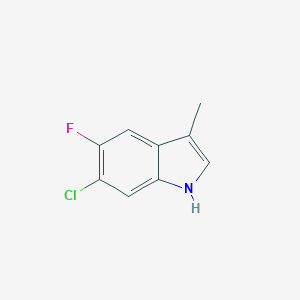

6-chloro-5-fluoro-3-methyl-1H-indole

Description

6-Chloro-5-fluoro-3-methyl-1H-indole is a halogenated indole derivative with a methyl substituent at the 3-position. The core indole scaffold is substituted with chlorine and fluorine at positions 6 and 5, respectively, which are electron-withdrawing groups that influence electronic distribution and reactivity.

Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules. For example, halogenated indoles like 6-chloro-5-fluoroindole (CAS 122509-72-2) exhibit a melting point of 105–107°C and a predicted boiling point of 299.8±20.0°C . The addition of a methyl group at position 3 may alter these properties, as seen in structurally related compounds (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid, CAS 16381-48-9), which has a higher melting point (>200°C) due to hydrogen-bonding capabilities of the carboxylic acid group .

Propriétés

IUPAC Name |

6-chloro-5-fluoro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURQWZKBAVHJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC(=C(C=C12)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597137 | |

| Record name | 6-Chloro-5-fluoro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169673-97-6 | |

| Record name | 6-Chloro-5-fluoro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Table 1: Comparative Analysis of Synthetic Methods

Mechanistic Insights and Challenges

Regioselectivity in Methyl Group Introduction

Positioning the methyl group at the 3-position requires precise substrate design. For the Leimgruber-Batcho route, the methyl group in 2-methyl-3-chloro-4-fluoro-nitrobenzene directs cyclization to form the indole’s 3-methyl derivative. Steric effects from chlorine and fluorine substituents minimally impact the reaction trajectory due to the electron-withdrawing nature of these groups.

Purification Strategies

Both methods avoid chromatographic purification:

-

Silica gel-assisted filtration removes iron residues efficiently.

-

2N HCl wash eliminates uncyclized amines and dimethylamine byproducts.

Industrial Applicability and Cost Analysis

The Leimgruber-Batcho method is more cost-effective due to:

Analyse Des Réactions Chimiques

Types of Reactions: 6-Chloro-5-fluoro-3-methyl-1H-indole can undergo various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it can participate in electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The presence of halogens (chlorine and fluorine) allows for nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are typical.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products:

Electrophilic Substitution: Products include brominated, nitrated, or sulfonated derivatives.

Nucleophilic Substitution: Products include substituted indoles with various functional groups replacing the halogens.

Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring, such as indole-2-carboxylic acid or indoline derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as a Drug Precursor

6-Chloro-5-fluoro-3-methyl-1H-indole serves as a crucial precursor in the synthesis of biologically active compounds. It is particularly noted for its role in developing drugs targeting various diseases, including cancer and obesity. The compound has been identified as an important intermediate for synthesizing 5-HT2C receptor agonists, which have implications in weight management therapies .

Biological Activity

Research indicates that indole derivatives exhibit a range of biological activities, including:

- Anticancer Properties : The compound has been linked to the synthesis of anticancer agents that inhibit key pathways involved in tumor growth, particularly through its action on glycogen synthase kinase 3 beta (GSK-3β) .

- Weight Management : As a stimulant for the 5-HT2C receptor, it plays a role in reducing obesity-related conditions by modulating appetite and energy expenditure .

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is vital for elucidating its mechanism of action. Binding studies indicate that this compound interacts with various receptors, enhancing its pharmacological profile:

| Target | Binding Affinity | Biological Effect |

|---|---|---|

| 5-HT2C Receptor | High affinity | Appetite suppression |

| GSK-3β | Moderate affinity | Tumor growth inhibition |

These interactions highlight the compound's potential therapeutic applications in treating metabolic disorders and cancer .

Case Study 1: Anticancer Drug Development

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anticancer activity against colorectal carcinoma cell lines. The research focused on optimizing the structure to enhance efficacy while minimizing toxicity .

Case Study 2: Weight Management Research

Another study explored the efficacy of this compound as a weight-reducing agent in animal models. The results indicated a marked reduction in body weight and fat mass due to enhanced serotonin receptor activation, suggesting potential for human clinical trials .

Mécanisme D'action

The mechanism of action of 6-chloro-5-fluoro-3-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of halogens and the methyl group can influence its binding affinity and specificity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparaison Avec Des Composés Similaires

Key Observations :

- Bulky substituents (e.g., imidazolyl or triazole groups) generally increase melting points (>200°C) due to enhanced intermolecular interactions .

- Methyl groups, being smaller, likely result in lower melting points compared to polar or aromatic substituents.

- Synthetic yields vary significantly: alkylation (e.g., methylation at N1 in 5-fluoro-1-methyl-1H-indole) achieves 98% yield , while triazole incorporation via click chemistry yields only 22% , highlighting steric and mechanistic challenges.

Halogenation Patterns

Halogen placement affects electronic properties and molecular recognition.

Key Observations :

- Fluorine and chlorine at positions 5 and 6 create a steric and electronic profile distinct from other halogenated indoles (e.g., 5-bromo or 7-chloro derivatives).

- Boiling points correlate with molecular weight and polarity; brominated/iodinated analogs often exhibit higher thermal stability .

Functional Group Modifications

Functional groups at positions 1, 2, or 3 influence reactivity and applications.

Activité Biologique

Overview

6-Chloro-5-fluoro-3-methyl-1H-indole is a synthetic heterocyclic compound that belongs to the indole family, which is notable for its presence in various natural products and pharmaceuticals. The compound is characterized by the presence of chlorine at the 6th position, fluorine at the 5th position, and a methyl group at the 3rd position of the indole ring. These specific substitutions can significantly influence its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The structural formula of this compound is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClF₁N |

| Molecular Weight | 185.61 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The halogen substitutions (chlorine and fluorine) enhance its binding affinity and specificity towards these targets. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In one study, derivatives of this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain analogues .

Anticancer Properties

Indoles are known for their anticancer properties, and this compound is no exception. Research indicates that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell growth and survival .

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | MRSA | ≤0.25 µg/mL | |

| Anticancer | Various cancer cell lines | Not specified | |

| Antifungal | Cryptococcus neoformans | ≤0.25 µg/mL |

Case Studies

Case Study 1: Antimicrobial Screening

A comprehensive screening of a library of indole derivatives included this compound. The study revealed that compounds with halogen substitutions were generally more active against MRSA compared to their non-halogenated counterparts. The presence of fluorine at the 5th position was particularly noted to enhance antimicrobial efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study, various analogues of indoles were synthesized to evaluate their biological activities. The results indicated that halogenation at specific positions on the indole ring significantly influenced both their antimicrobial and anticancer activities. Compounds similar to this compound showed promising results in inhibiting cell proliferation in cancer models while maintaining low toxicity towards normal cells .

Q & A

Q. Key Parameters :

- Catalyst loading : 5–10 mol% CuI improves cycloaddition efficiency.

- Solvent polarity : PEG-400 enhances solubility of intermediates .

- Reaction time : Extended stirring (12–24 hrs) ensures completion.

How should researchers characterize the structure and purity of this compound?

Methodological Answer:

A multi-spectral approach is critical:

NMR Analysis :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .

- ¹⁹F NMR : Fluorine environments appear at δ -110 to -120 ppm .

HRMS : Confirm molecular ion peaks (e.g., m/z 223.05 for C₉H₆ClF₂N) .

TLC : Monitor reaction progress using Rf values in ethyl acetate/hexane systems .

X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for unambiguous structural determination .

Advanced Research Questions

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions (e.g., unexpected NMR splitting or HRMS discrepancies) require:

Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track signal origins.

DFT Calculations : Predict NMR chemical shifts (e.g., Gaussian09) and compare with experimental data .

Crystallographic Validation : Resolve ambiguities via single-crystal XRD using SHELXL .

Example : A mismatch in ¹³C NMR signals for the methyl group could indicate rotational isomerism, resolved by variable-temperature NMR .

How can computational methods predict reactivity in nucleophilic substitution reactions?

Methodological Answer:

DFT Modeling : Calculate Fukui indices to identify electrophilic centers. For this compound, the C-6 chlorine atom shows high electrophilicity due to adjacent electron-withdrawing fluorine.

Solvent Effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., DMF), which stabilize transition states .

Kinetic Studies : Monitor Cl⁻ displacement using Hammett plots to correlate substituent effects with reaction rates.

What experimental designs optimize regioselectivity in functionalizing the indole core?

Methodological Answer:

Regioselectivity challenges (e.g., competing C-2 vs. C-3 substitution) can be addressed via:

Directing Groups : Introduce a methyl group at C-3 to sterically block substitution .

Catalytic Systems : Use iodine (10 mol%) in MeCN at 40°C for C-5 functionalization, achieving 98% yield in analogs (Table 1) .

Q. Table 1. Reaction Optimization for Halogenated Indoles

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| I₂ (10%) | 40 | 5 | 98 |

| FeCl₃ | 40 | 12 | 67 |

| AlCl₃ | rt | 24 | 10 |

| Adapted from iodine-catalyzed electrophilic substitution studies |

How do electronic effects of substituents influence the compound’s bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (Cl, F) : Enhance metabolic stability and binding to hydrophobic enzyme pockets.

- Methyl group (C-3) : Increases steric bulk, reducing off-target interactions .

In Silico Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450).

Data Contradiction Analysis

How should researchers address discrepancies in reported synthetic yields for analogous compounds?

Methodological Answer:

Critical Parameter Review : Compare solvent purity (e.g., anhydrous DMF vs. technical grade), catalyst source, and reaction scaling.

Reproducibility Protocols : Replicate methods from (PEG-400/DMF, CuI) and (I₂/MeCN) under inert conditions.

Statistical Analysis : Apply ANOVA to identify yield variations attributable to temperature or catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.